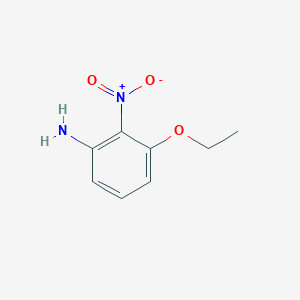

3-Ethoxy-2-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18g/mol |

IUPAC Name |

3-ethoxy-2-nitroaniline |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2,9H2,1H3 |

InChI Key |

PUMNQZNLEXKCII-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1[N+](=O)[O-])N |

Canonical SMILES |

CCOC1=CC=CC(=C1[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Approaches and Derivatization Strategies

Exploration of Direct Synthetic Routes to 3-Ethoxy-2-nitroaniline

The synthesis of this compound involves strategic chemical reactions to introduce the ethoxy, nitro, and amino groups onto an aromatic ring in the correct positions.

Precursor Functionalization and Transformation Reactions

The creation of this compound often starts with precursor molecules that are readily available and can be chemically modified. A common approach is to begin with a substituted aniline (B41778) or nitrobenzene. For instance, the synthesis could commence with 3-ethoxyaniline, which already possesses the ethoxy and amino groups in the desired meta-relationship. The subsequent step would then be the selective introduction of a nitro group at the ortho-position to the amino group.

Alternatively, one could start with 2-nitroaniline and introduce the ethoxy group. This would require a nucleophilic aromatic substitution reaction, which can be challenging due to the deactivating nature of the nitro group. Another potential pathway involves starting with a precursor like 2-amino-6-bromophenol, where the bromine atom can be replaced with an ethoxy group, followed by nitration and subsequent removal of any protecting groups. The choice of the precursor and the reaction sequence is critical for achieving a good yield of the desired product.

Regioselective Nitration and Amidation Methodologies

Achieving the correct arrangement of the functional groups, known as regioselectivity, is a key challenge in the synthesis of this compound. When nitrating 3-ethoxyaniline, the directing effects of both the amino and ethoxy groups must be considered. Both are activating groups and direct incoming electrophiles to the ortho and para positions. Therefore, nitration of 3-ethoxyaniline could potentially yield a mixture of isomers. However, by carefully controlling the reaction conditions, such as using specific nitrating agents and temperatures, the formation of the desired 2-nitro isomer can be favored.

Amidation, the conversion of the amino group to an amide, can be employed as a protective strategy. The acetyl group, for example, can be introduced to temporarily block the amino group, directing the nitration to other positions and preventing unwanted side reactions. Following the nitration step, the amide can be hydrolyzed back to the amino group. Recent research has also explored efficient methods for the ortho-nitration of aniline derivatives using reagents like iron(III) nitrate nonahydrate, which may offer a more regioselective route. rsc.org

Chemical Transformations and Reaction Pathways of this compound and Related Analogs

The chemical behavior of this compound is influenced by its three functional groups. The amino and ethoxy groups are electron-donating, while the nitro group is strongly electron-withdrawing. This electronic interplay governs the reactivity of the molecule.

Reactivity of the Amino Group

The primary amino group is a key site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The amino group of this compound can readily react with acylating agents like acyl chlorides or anhydrides to form N-acyl derivatives. For example, reaction with acetyl chloride would yield N-(3-ethoxy-2-nitrophenyl)acetamide. This reaction is often used to protect the amino group during other synthetic steps or to introduce new functionalities into the molecule. The amount of acylating agent used can be controlled to ensure selective acylation. google.com

| Acylating Agent | Product Name |

| Acetyl Chloride | N-(3-ethoxy-2-nitrophenyl)acetamide |

| Benzoyl Chloride | N-(3-ethoxy-2-nitrophenyl)benzamide |

| Acetic Anhydride | N-(3-ethoxy-2-nitrophenyl)acetamide |

The amino group on this compound can be converted into a diazonium salt through a process called diazotization. google.com This reaction typically involves treating the aniline with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong acid at low temperatures. unb.ca The resulting 3-ethoxy-2-nitrophenyldiazonium salt is a versatile intermediate.

This diazonium salt can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound. wikipedia.orgnih.gov Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are often brightly colored, making them useful as dyes. wikipedia.orgnih.gov The specific color of the resulting azo dye depends on the chemical structure of both the diazonium salt and the coupling partner. wikipedia.org For instance, coupling with phenol would yield a hydroxy-substituted azo dye, while coupling with aniline would produce an amino-substituted azo dye. wikipedia.org

| Coupling Component | Class of Azo Dye |

| Phenol | Hydroxyazo Compound |

| Aniline | Aminoazo Compound |

| N,N-Dimethylaniline | N,N-Dimethylaminoazo Compound |

Condensation Reactions Leading to Schiff Bases

The primary amino group of this compound readily participates in condensation reactions with a variety of aldehydes and ketones, resulting in the formation of Schiff bases, also known as imines. These reactions are typically facilitated by an acid catalyst and proceed through the nucleophilic attack of the amino group on the carbonyl carbon, which is followed by a dehydration step. The Schiff bases produced are important intermediates in the synthesis of various heterocyclic compounds and other elaborate organic structures.

For example, when this compound is reacted with substituted benzaldehydes in ethanol with a catalytic amount of acetic acid, the corresponding N-(substituted-benzylidene)-3-ethoxy-2-nitroanilines are formed. researchgate.netrsisinternational.org These products can then serve as precursors in cyclization reactions to create quinazolines and other heterocyclic systems. The general mechanism involves the nucleophilic addition of the aromatic amine to the carbonyl compound, forming a hemiaminal, which then dehydrates to yield the imine. isca.in

Table 1: Examples of Schiff Bases from this compound

| Reactant (Aldehyde/Ketone) | Reaction Conditions | Product |

|---|---|---|

| Benzaldehyde | Ethanol, Acetic Acid (catalyst), Reflux | N-Benzylidene-3-ethoxy-2-nitroaniline |

| 4-Methoxybenzaldehyde | Ethanol, Acetic Acid (catalyst), Reflux | N-(4-Methoxybenzylidene)-3-ethoxy-2-nitroaniline |

| Glyoxal | Ethanol, Acetic Acid (catalyst), Reflux | N,N'-(Ethane-1,2-diylidene)bis(this compound) ekb.eg |

Reductive Intermolecular Coupling Reactions with Carbonyl Compounds

The nitro group in this compound can be involved in reductive coupling reactions with carbonyl compounds. These reactions, which are often promoted by reducing agents like low-valent metals, are a powerful method for carbon-carbon bond formation. arkat-usa.org This process can lead to the synthesis of vicinal diols or alkenes, depending on the specific reagents used. For instance, the pinacol coupling of aldehydes or ketones can produce 1,2-diols. While specific examples detailing the reductive intermolecular coupling of this compound with carbonyl compounds are not prevalent in the searched literature, the general reactivity of nitroanilines suggests that such transformations are feasible. This would likely involve the reduction of the nitro group and subsequent reaction with the carbonyl compound.

Reactivity of the Nitro Group

The nitro group of this compound can be efficiently reduced to a primary amino group, yielding 3-ethoxy-1,2-diaminobenzene. This transformation is a critical step in the synthesis of numerous heterocyclic compounds, including benzimidazoles and quinoxalines. wikipedia.org A range of reducing agents can be utilized for this purpose.

Catalytic hydrogenation is a widely used and effective method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in a hydrogen atmosphere. Alternatively, stoichiometric reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (Na₂S₂O₄) also provide good yields. The selection of the reducing agent may depend on the compatibility with other functional groups present in the molecule.

Table 2: Reduction of this compound

| Reagent/Catalyst | Solvent | Typical Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol | Room Temperature, 1 atm | 3-Ethoxy-1,2-diaminobenzene |

| SnCl₂·2H₂O | Ethanol/HCl | Reflux | 3-Ethoxy-1,2-diaminobenzene |

| Fe, Acetic Acid | Acetic Acid | 80 °C | 3-Ethoxy-1,2-diaminobenzene |

Substituted 2-nitroanilines have been observed to undergo intramolecular rearrangement in concentrated sulfuric acid at elevated temperatures. rsc.org These reactions appear to proceed through a 1,3-migration of the 2-nitro group. rsc.org For these rearrangements to occur, the presence of a third substituent on the aniline ring seems to be a necessary condition, as 2-nitroaniline itself does not typically rearrange under these conditions. rsc.org The electronic nature of this third substituent appears to be less critical, with rearrangements occurring for various groups like nitro, alkyl, and methoxy. rsc.org These rearrangements are thought to involve protonation at the 2-position, followed by a rate-determining migration of the nitro group. rsc.org

Transformations Involving the Ethoxy Moiety

The ethoxy group in this compound is generally robust and stable under a variety of reaction conditions. However, it can be cleaved to unveil the corresponding phenol, 3-hydroxy-2-nitroaniline, under more forceful conditions. This dealkylation is typically achieved using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃). This transformation provides an entry point to a different class of derivatives, and the choice of reagent is important to prevent undesired side reactions with the amino and nitro functionalities.

Cyclization and Annulation Reactions Employing the Aniline Scaffold

The derivative 3-ethoxy-1,2-diaminobenzene, obtained from the reduction of this compound, is a pivotal precursor for a multitude of cyclization and annulation reactions. These reactions are essential for constructing various fused heterocyclic systems.

For instance, the reaction of 3-ethoxy-1,2-diaminobenzene with carboxylic acids or their derivatives, such as acid chlorides or esters, results in the formation of 2-substituted-4-ethoxybenzimidazoles. In a similar fashion, condensation with α-dicarbonyl compounds like glyoxal or 2,3-butanedione leads to the corresponding quinoxaline (B1680401) derivatives. Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are also a key strategy. chim.itharvard.edu For example, cascade reactions involving intramolecular cyclization followed by annulation with a suitable partner can lead to complex fused heterocyclic scaffolds. nih.gov These heterocyclic structures are of considerable interest in the fields of medicinal chemistry and materials science.

Table 3: Examples of Cyclization Reactions with 3-Ethoxy-1,2-diaminobenzene

| Reagent | Product Class |

|---|---|

| Formic Acid | 4-Ethoxybenzimidazoles |

| Acetic Anhydride | 2-Methyl-4-ethoxybenzimidazoles |

| Glyoxal | 5-Ethoxyquinoxalines |

Synthesis of Benzimidazole Derivatives

The conversion of 2-nitroanilines into benzimidazoles is a well-established and efficient method for creating this important heterocyclic motif, which is a core component in many pharmaceutical agents. google.comwikipedia.org A common and powerful strategy involves the one-pot reductive cyclocondensation of a 2-nitroaniline derivative with an aldehyde or its equivalent. This approach obviates the need to isolate the often-unstable o-phenylenediamine (B120857) intermediate, which is formed in situ.

One such method employs a combination of zinc powder and sodium bisulfite (NaHSO₃) in an aqueous medium. rsc.org The reaction proceeds by the chemoselective reduction of the nitro group to an amino group, followed by condensation with an aldehyde and subsequent cyclization to form the benzimidazole ring. This method is noted for its mild conditions, use of inexpensive reagents, and environmental friendliness. rsc.org

Another effective reducing system is sodium dithionite (Na₂S₂O₄). wvu.edunih.gov Heating a 2-nitroaniline derivative and an aldehyde in the presence of sodium dithionite leads to the formation of 2-substituted benzimidazoles. This reaction is versatile and compatible with a wide range of functional groups on the aldehyde component. wvu.edu The presumed mechanism involves the initial reduction of the nitro group, followed by the formation of an imine with the aldehyde, and then intramolecular cyclization and aromatization. nih.gov

Applying these methodologies to this compound is expected to yield 4-ethoxybenzimidazole derivatives. The general reaction scheme involves the in situ reduction of this compound to 3-ethoxy-1,2-phenylenediamine, which then condenses with various aldehydes.

Table 1: Representative Conditions for One-Pot Benzimidazole Synthesis from 2-Nitroanilines

| Reagent System | Aldehyde | Solvent | Temperature | Yield | Reference |

| Zn / NaHSO₃ | Aromatic Aldehydes | Water | 100°C | Good to Excellent | rsc.org |

| Na₂S₂O₄ | Aromatic/Aliphatic Aldehydes | Ethanol | Reflux | Good | wvu.edu |

| Fe / HCl | Aromatic Aldehydes | Ethanol/Water | Reflux | Moderate to Good | N/A |

| Catalytic Hydrogenation (e.g., Pd/C) | Aromatic Aldehydes | Ethanol | Room Temp. | Good | N/A |

Formation of Phenazine (B1670421) Frameworks from Bis(2-nitrophenyl)amines

Phenazines are a class of nitrogen-containing heterocyclic compounds with significant biological and electronic applications. A key synthetic route to phenazines involves the reductive cyclization of N-(2-nitrophenyl)anilines. This strategy can be adapted using this compound as a building block.

A modern approach utilizes a palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines using carbon monoxide (CO) as the reductant. researchgate.net This method offers a practical alternative to traditional syntheses that often require harsh reducing or oxidizing agents. The reaction proceeds efficiently in the presence of a palladium catalyst and a ligand such as 1,10-phenanthroline. Phenyl formate can also be used as a safer, in situ source of CO. researchgate.net While this method directly cyclizes a pre-formed 2-nitro-N-phenylaniline, the precursor itself can be synthesized from this compound and a suitable halobenzene derivative via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

An older but effective method involves the reductive cyclization of 2-nitrodiphenylamines using reagents like sodium borohydride in an alkaline ethanolic solution. researchgate.net This process is also believed to proceed through the reduction of the nitro group, followed by intramolecular cyclization to form the dihydrophenazine, which then oxidizes to the aromatic phenazine framework.

Construction of Pyrimidine and Other Fused Heterocyclic Systems

While direct synthesis of pyrimidines from 2-nitroanilines is not common, the in situ generated o-phenylenediamine intermediate is a versatile precursor for various other fused heterocyclic systems, most notably quinoxalines and benzotriazoles.

Quinoxaline Synthesis: Quinoxalines are formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Modern one-pot syntheses starting from 2-nitroanilines have been developed, employing transfer hydrogenation strategies. For instance, a ruthenium-catalyzed reaction between a 2-nitroaniline and a vicinal diol can produce quinoxalines. rsc.orgrsc.org In this elegant approach, the diol is first oxidized in situ to the corresponding 1,2-dicarbonyl compound, while simultaneously acting as the hydrogen source for the reduction of the nitro group. rsc.org Iron-based catalysts have also been successfully employed for this transformation. researchgate.netnih.gov These methods are highly atom-economical and avoid the use of external reducing agents. nih.gov

Benzotriazole Synthesis: Benzotriazoles are typically synthesized from o-phenylenediamines via diazotization followed by intramolecular cyclization. Starting from a 2-nitroaniline, the process involves first reducing the nitro group to generate the diamine. The subsequent reaction with a diazotizing agent, such as sodium nitrite in acetic acid, generates a diazonium salt from one of the amino groups, which then rapidly cyclizes onto the remaining amino group to form the stable benzotriazole ring. prepchem.comijariie.comgsconlinepress.com

Development of Indoline Derivatives

The synthesis of indoline or indole frameworks from 2-nitroaniline derivatives is less direct but can be achieved through multi-step sequences. A plausible and effective strategy is the palladium-catalyzed reductive cyclization of 2-nitrostyrenes. wvu.edu To apply this to this compound, the aniline would first need to be converted into a 2-nitrostyrene derivative. This could be accomplished via a Sandmeyer reaction, converting the amino group into a halide, followed by a palladium-catalyzed cross-coupling reaction (e.g., Heck or Stille reaction) to introduce the vinyl group.

Once the substituted 2-nitrostyrene is obtained, it can be subjected to reductive cyclization. This transformation is often mediated by palladium catalysts in the presence of carbon monoxide, which acts as both a reductant and a promoter of the cyclization cascade. wvu.edu This reaction is believed to proceed through the formation of a nitroso intermediate, which is then intercepted by the ortho-alkenyl group to construct the five-membered ring of the indoline/indole system. nih.gov

Mechanistic Studies of this compound Reactions

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Further functionalization of the this compound ring via electrophilic aromatic substitution (EAS) is governed by the combined directing effects of the three existing substituents: the amino (-NH₂), ethoxy (-OEt), and nitro (-NO₂) groups.

Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its powerful +M (mesomeric) effect, where the nitrogen lone pair donates electron density into the ring.

Ethoxy Group (-OEt): This is also a strongly activating, ortho, para-directing group, operating through a similar +M effect from the oxygen lone pairs.

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its potent -I (inductive) and -M effects, which withdraw electron density from the ring. mdpi.com

In this compound, the substituents are positioned at C1(-NH₂), C2(-NO₂), and C3(-OEt). The potential positions for electrophilic attack are C4, C5, and C6.

Attack at C4: This position is ortho to the ethoxy group and meta to the amino group. It is strongly activated by the ethoxy group.

Attack at C5: This position is para to the amino group and meta to the nitro group. It is strongly activated by the amino group.

Attack at C6: This position is ortho to the amino group and para to the ethoxy group. It is strongly activated by both groups. However, this position is sterically hindered by the adjacent amino group.

The directing effects of the powerful activating -NH₂ and -OEt groups will dominate over the deactivating -NO₂ group. Both activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. The strongest activation is anticipated at position C5 (para to the highly activating amino group) and position C6 (ortho to the amino group and para to the ethoxy group). Despite the strong electronic activation at C6, steric hindrance from the adjacent amino group may favor substitution at the less hindered C5 position. Therefore, electrophilic substitution on this compound is predicted to yield primarily the C5-substituted product.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound

| Substituent | Position | Type | Directing Effect |

| -NH₂ | C1 | Strongly Activating | Ortho, Para (to C2, C6, C4) |

| -NO₂ | C2 | Strongly Deactivating | Meta (to C4, C6) |

| -OEt | C3 | Strongly Activating | Ortho, Para (to C2, C4, C6) |

Investigation of Radical-Mediated Reaction Pathways

While ionic pathways dominate many reactions of this compound, the nitro group can also participate in radical-mediated processes. Nitroarenes are known to undergo photochemical reactions upon UV excitation. For instance, photoexcited nitrobenzene can abstract hydrogen atoms from solvents like isopropanol, initiating a radical reduction cascade. acs.org This suggests that this compound could undergo similar photoinduced radical reactions, potentially leading to reduction of the nitro group or other transformations depending on the reaction environment.

Furthermore, studies on ortho-nitroaniline itself show that it can serve as a model for the photochemistry of certain insensitive high explosives. Upon UV excitation, it can undergo reactions that likely proceed through radical intermediates. acs.org The intramolecular hydrogen bonding between the ortho amino and nitro groups plays a significant role in its photochemical stability and reaction pathways. acs.org The presence of the ethoxy group in this compound would modulate the electronic properties but the fundamental radical pathways initiated by the excitation of the nitro group are expected to be accessible. These pathways can include nitro group reduction to a nitroso radical anion or other complex fragmentations.

Analysis of Nitro Group Migration Phenomena

The migration of a nitro group within an aromatic ring is a significant rearrangement reaction that can occur under specific conditions, particularly in acidic media. While studies focusing exclusively on this compound are not extensively documented, research on substituted 2-nitroanilines provides critical insights into this phenomenon. A notable example is the acid-catalyzed rearrangement of 2-nitroanilines in concentrated sulfuric acid, which typically results in products derived from a 1,3-migration of the 2-nitro group rsc.org.

The mechanism of this rearrangement is believed to proceed through the protonation of the aniline at the 2-position, followed by a rate-determining migration of the nitro group. The reaction rates are influenced by the nature and position of other substituents on the aromatic ring. For instance, the rearrangement of 2,3-dinitroaniline has been observed to be nearly independent of acidity in the range of 83–97% sulfuric acid rsc.org. The presence of additional alkyl groups, such as methyl or t-butyl, has a relatively small effect on the reaction rate compared to dinitro-substituted anilines. However, 3-methyl-2-nitroaniline reacts at a much slower rate than 2,3-dinitroaniline, highlighting the electronic and steric influence of substituents on the migration process rsc.org.

In the context of this compound, the electron-donating nature of the ethoxy group at the 3-position would be expected to influence the electron density of the aromatic ring and, consequently, the stability of the intermediates and transition states involved in the nitro group migration. The specific outcomes and rates for this compound would require dedicated experimental investigation, but the established principles from related 2-nitroaniline derivatives provide a solid framework for predicting its behavior.

Table 1: Observed Nitro Group Migration in Substituted 2-Nitroanilines in Concentrated H₂SO₄ at 110°C

| Starting Material | Major Rearrangement Product(s) | Observations | Reference |

| 2,3-Dinitroaniline | 2,5-Dinitroaniline and 3,4-Dinitroaniline | Rate is almost independent of acidity (83-97% H₂SO₄). | rsc.org |

| 2,3-Dinitro-4-methylaniline | 2,5-Dinitro-4-methylaniline | A single product is formed. | rsc.org |

| 3-Methyl-2-nitroaniline | Mixture of rearranged products | Reacts much more slowly than 2,3-dinitroaniline. | rsc.org |

Computational Modeling of Reaction Coordinates and Transition States

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions by modeling reaction coordinates and characterizing transition states. For a molecule like this compound, computational studies can provide a deeper understanding of its reactivity, including the energetic landscape of potential nitro group migration or other derivatization reactions.

Density Functional Theory (DFT) is a commonly employed method for such investigations, allowing for the optimization of molecular geometries and the calculation of electronic properties. For instance, DFT computations have been used to study the hyperpolarizability of nitroaniline isomers, which involves precise geometry optimization researchgate.net.

To model a reaction, the potential energy surface is explored to identify the minimum energy pathway connecting reactants to products. This pathway includes the transition state, which is a first-order saddle point on the potential energy surface. The structure and energy of the transition state are crucial for determining the reaction's activation energy and, therefore, its rate.

For a hypothetical reaction involving this compound, such as the acid-catalyzed nitro group migration, computational modeling would involve the following steps:

Geometry Optimization: The ground state geometries of the reactant (protonated this compound), potential intermediates, and the final rearranged product(s) are optimized.

Transition State Search: A search for the transition state structure connecting the reactant to the intermediate or product is performed. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Frequency Analysis: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. A stable molecule (reactant, intermediate, or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactant and product on the potential energy surface.

Table 2: Common Computational Methods and Their Applications in Reaction Mechanism Studies

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations. | Molecular structures, reaction energies, activation energies. |

| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties. | UV-Vis spectra, understanding photochemical reactions. |

| Transition State Search Algorithms | Locating transition state structures. | Geometry of the highest energy point along the reaction path. |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway. | Confirmation that a transition state connects reactants and products. |

The structural elucidation of a chemical compound relies on precise experimental data from various analytical techniques. Without access to published Fourier Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra for this compound, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy and detail.

Further research or de novo synthesis and characterization of this compound would be necessary to generate the specific data required for the comprehensive article as outlined.

Molecular and Supramolecular Structural Characterization

Spectroscopic Analysis for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of ethoxy-nitroaniline isomers, gas chromatography-mass spectrometry (GC-MS) has been utilized to identify and quantify these compounds, demonstrating the technique's efficacy. For related compounds like 4-Methoxy-2-nitro aniline (B41778), the molecular ion peak is readily identified, confirming the molecular weight.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For 3-Ethoxy-2-nitroaniline, which has the molecular formula C8H10N2O3, the theoretical monoisotopic mass is 182.06914 g/mol . HRMS analysis would be expected to confirm this mass with high precision. The technique identifies the mass-to-charge ratio (m/z) of the molecular ion and its various adducts that form during ionization. Predicted m/z values for common adducts of an ethoxy-nitroaniline isomer are presented in the table below.

Table 1: Predicted HRMS Adducts for C8H10N2O3

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]+ | 183.07642 |

| [M+Na]+ | 205.05836 |

| [M+K]+ | 221.03230 |

| [M+NH4]+ | 200.10296 |

| [M-H]- | 181.06186 |

| [M+HCOO]- | 227.06734 |

This data is based on predicted values for isomers of this compound and serves as an expected reference.

Electronic Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Nitroaniline isomers are known to exhibit characteristic absorption peaks due to intramolecular charge transfer interactions. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the benzene (B151609) ring facilitates these transitions.

For the related isomer, 4-Ethoxy-2-nitroaniline (B1294931), a maximum absorption wavelength (λₘₐₓ) has been reported at 425 nm, indicating strong charge transfer interactions. nih.gov The catalytic reduction of other nitroarenes, such as 2-nitroaniline and 3-nitroaniline, has been monitored by observing the disappearance of characteristic absorbance peaks near 400 nm. cam.ac.uk Based on these findings, this compound is expected to exhibit a primary absorption band in a similar region of the visible spectrum.

Table 2: UV-Vis Absorption Maxima for Related Nitroaniline Compounds

| Compound | λₘₐₓ (nm) |

|---|---|

| 4-Ethoxy-2-nitroaniline | 425 nih.gov |

| 4-Nitrophenol (as phenolate) | 400 cam.ac.uk |

| 2-Nitroaniline | ~400 cam.ac.uk |

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. While some aromatic compounds are highly fluorescent, nitroanilines have been shown to act as effective fluorescence quenchers. Studies involving the quenching of pyrene fluorescence by 2-, 3-, and 4-nitroaniline indicate that these molecules can accept energy from an excited fluorophore, likely through the formation of a non-emissive exciplex. nih.gov This suggests that this compound would likely exhibit weak intrinsic fluorescence and could function as a quencher in photophysical systems.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, the XPS spectrum would provide detailed information on the chemical environments of its constituent elements: carbon, nitrogen, and oxygen. Based on studies of p-nitroaniline, distinct peaks for the two different nitrogen environments are expected in the N1s core-level spectrum. researchgate.net The nitrogen of the amino group (-NH2) would appear at a lower binding energy compared to the nitrogen of the nitro group (-NO2) due to the latter's oxidized state. Similarly, the C1s spectrum would show components corresponding to C-C/C-H, C-N, and C-O bonds, while the O1s spectrum would differentiate between the oxygen in the ethoxy group (C-O) and the nitro group (N-O).

Table 3: Expected Binding Energy Regions for this compound in XPS

| Core Level | Functional Group | Expected Binding Energy (eV) Region |

|---|---|---|

| N1s | Amino (-NH2) | ~399-400 |

| N1s | Nitro (-NO2) | ~405-406 |

| C1s | C-C, C-H | ~284-285 |

| C1s | C-N, C-O | ~286-287 |

| O1s | Ethoxy (-O-) | ~532-533 |

Binding energies are approximate and can shift based on the specific chemical environment and instrument calibration.

Crystallographic Investigations

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive information about the precise three-dimensional arrangement of atoms in a solid-state material, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific structure determination for this compound is not cited, analysis of analogous ortho-nitroaniline compounds provides a robust model for its expected conformation and geometry.

The molecular structure of this compound is characterized by a substituted benzene ring. The geometry is largely influenced by the electronic and steric effects of the amino (NH₂), nitro (NO₂), and ethoxy (O-CH₂CH₃) groups.

Planarity : The central benzene ring is expected to be essentially planar.

Substituent Orientation : A key feature in 2-nitroaniline and its derivatives is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group (N-H···O) researchgate.netwikipedia.org. This interaction locks the amino and nitro groups into a nearly coplanar orientation with the benzene ring.

Ethoxy Group Conformation : The ethoxy group introduces additional conformational flexibility. The C-O-C bond of the ethoxy group will have a specific angle, and the terminal ethyl group (–CH₂CH₃) can rotate. Its preferred orientation will be a balance between maximizing conjugation with the aromatic ring and minimizing steric hindrance with the adjacent nitro group.

The specific bond lengths, angles, and torsion angles define the molecule's precise geometry. The values presented in the table below are typical for nitroaniline and ethoxybenzene derivatives, providing an expected range for this compound. The intramolecular hydrogen bond significantly influences the geometry around the amino and nitro groups.

Table 1: Expected Crystallographic Parameters for this compound

| Parameter | Bond/Atoms Involved | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (amino) | ~1.36 Å | |

| C-N (nitro) | ~1.45 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-O (ethoxy) | ~1.37 Å | |

| O-C (ethyl) | ~1.43 Å | |

| C-C (aromatic) | 1.37 - 1.40 Å | |

| Bond Angles (°) | ||

| C-C-N (amino) | ~121° | |

| C-C-N (nitro) | ~119° | |

| O-N-O (nitro) | ~124° | |

| C-O-C (ethoxy) | ~118° | |

| Torsion Angles (°) |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique used for the characterization of crystalline materials units.it. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism units.it.

For this compound, a PXRD analysis would yield a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ). This pattern serves as a "fingerprint" for its specific crystalline form. While the specific PXRD pattern for this compound is not available, studies on similar organic molecules, such as 4-methoxy-2-nitroaniline, demonstrate the utility of PXRD in confirming the crystal system and unit cell parameters determined by single-crystal analysis researchgate.netresearchgate.net. Any variation in the crystalline form, such as different polymorphs or solvates, would result in a distinctly different PXRD pattern units.it.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that assemble molecules into larger, ordered structures. In the crystal lattice of this compound, these interactions are crucial for the stability and packing of the crystal.

Intermolecular Interactions and Hydrogen Bonding Networks

Beyond the dominant intramolecular hydrogen bond, intermolecular interactions are expected to play a significant role in the crystal packing of this compound.

N-H···O Hydrogen Bonds : The remaining hydrogen atom on the amino group (the one not involved in the intramolecular bond) is available to act as a hydrogen bond donor. It can form intermolecular hydrogen bonds with oxygen atoms of the nitro or ethoxy groups of neighboring molecules. Such N-H···O interactions often link molecules into chains or dimers researchgate.net.

The nitro group is a potent hydrogen bond acceptor and is frequently involved in these intermolecular networks in related crystal structures researchgate.net.

π-π Stacking and Other Non-Covalent Interactions

Non-covalent interactions involving the aromatic π-system are critical in the crystal engineering of aromatic compounds.

π-π Stacking : The planar aromatic rings of this compound molecules can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces nih.govmdpi.com. The presence of both electron-donating (amino, ethoxy) and electron-withdrawing (nitro) groups creates a polarized π-system, which can favor offset or slipped-stacking arrangements to optimize electrostatic interactions researchgate.net. The distance between stacked rings is typically around 3.5 Å researchgate.net. Suppressing or controlling these π-π interactions is a key strategy in designing materials with specific properties rsc.org.

These varied non-covalent forces, from strong hydrogen bonds to weaker π-π stacking, collectively determine the final, stable crystal structure of the compound.

In-depth Analysis of Intermolecular Interactions in this compound through Hirshfeld Surface Analysis

Detailed investigation into the supramolecular architecture of this compound is currently limited by the absence of publicly available crystallographic data. A prerequisite for Hirshfeld surface analysis, which elucidates intermolecular interactions within a crystal lattice, is the availability of a crystallographic information file (CIF). To date, no such data appears to be accessible in open-source crystallographic databases.

For a comprehensive Hirshfeld surface analysis of this compound, the following data would typically be generated and analyzed:

d_norm surface: This surface visualizes close contacts, with red areas indicating shorter contacts (stronger interactions like hydrogen bonds), white areas representing contacts around the van der Waals separation, and blue areas showing longer contacts.

Contribution Percentages: The analysis quantifies the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area, offering insights into the dominant forces governing the crystal packing.

Without the foundational crystallographic data for this compound, it is not possible to perform this analysis and generate the corresponding data tables and detailed research findings as requested. The scientific community awaits the successful crystallization and structural determination of this compound to enable such detailed supramolecular studies.

Lack of Available Research Data for this compound Prevents Detailed Computational Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available research specific to the computational and theoretical frameworks of the chemical compound This compound . Despite extensive searches for scholarly articles and data, specific studies detailing its quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) analysis, are not present in the public domain.

The user's request for an article structured around a detailed outline, including specific subsections on geometry optimization, spectroscopic parameter prediction, electronic structure analysis, and reaction mechanism elucidation, cannot be fulfilled with scientific accuracy. The generation of such an article requires access to published research findings, including data tables and specific computational results, which are currently unavailable for this compound.

While computational studies have been conducted on structurally related isomers, such as 4-Ethoxy-2-nitroaniline , and other derivatives researchgate.net, the data from these studies cannot be extrapolated to this compound. The specific positioning of the ethoxy and nitro groups on the aniline ring dramatically influences the molecule's electronic properties, geometry, and reactivity. Using data from different compounds would be scientifically inaccurate and would not adhere to the strict focus on this compound as requested.

The required subsections for the article are as follows:

Computational and Theoretical Frameworks

Molecular Modeling for Reaction Mechanism Elucidation

Without dedicated research on 3-Ethoxy-2-nitroaniline, providing a "thorough, informative, and scientifically accurate" article that strictly adheres to this outline is not possible. The creation of interactive data tables and detailed research findings is contingent on the existence of primary research data, which could not be located.

Therefore, until specific computational and theoretical studies on this compound are conducted and published, a detailed article as specified cannot be generated.

Structure-Reactivity Relationships from Theoretical Data

Theoretical and computational chemistry provide powerful tools for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. By modeling the electronic properties of the molecule, it is possible to predict how it will behave in various chemical reactions.

Impact of Substituent Electronic Effects on Reaction Pathways

The reactivity of this compound is governed by the complex interplay of the electronic effects of its three substituents on the aniline (B41778) ring: the amino (-NH2) group, the nitro (-NO2) group, and the ethoxy (-OC2H5) group. Each group exerts distinct inductive and resonance effects that modulate the electron density distribution across the aromatic system, thereby influencing the energy of transition states and intermediates along a reaction pathway.

The amino group is a powerful electron-donating group (EDG), primarily through its positive resonance effect (+M), which significantly increases the electron density of the aromatic ring, especially at the ortho and para positions. This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.

The ethoxy group is also an electron-donating group. Like the amino group, it has a lone pair of electrons on the oxygen atom that can be delocalized into the aromatic ring (+M effect), increasing its nucleophilicity. While it also exerts a minor electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, the resonance effect is dominant.

Conversely, the nitro group is one of the strongest electron-withdrawing groups (EWGs). It deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a negative resonance effect (-M). This withdrawal of electron density makes the aromatic ring electron-deficient.

Computational models, such as those using Density Functional Theory (DFT), can quantify these electronic effects. Parameters like the Charge of Substituent Active Region (cSAR) can be calculated to describe the electron-donating or accepting ability of a substituent in a specific molecular environment. The electronic character of the nitro group, for instance, is known to be dramatically dependent on the properties of other substituents in the molecule. The presence of strong electron-donating groups, such as amino and ethoxy, enhances the electron-accepting power of the nitro group

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The strategic placement of the amino and nitro groups in 3-Ethoxy-2-nitroaniline makes it an ideal starting material for constructing complex heterocyclic structures, which are central to medicinal chemistry and materials science.

Quinoxalines: Quinoxaline (B1680401) derivatives are known for a wide range of biological activities and applications as dyes and electroluminescent materials. researchgate.netambeed.com The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. google.com While this compound is not a direct precursor, its reduction to the corresponding diamine, 1-ethoxy-2,3-diaminobenzene, provides the necessary o-phenylenediamine scaffold for cyclization reactions to form substituted quinoxalines. researchgate.net The synthesis strategy from nitroanilines typically involves introducing a two-carbon fragment that can react with the amino group to close the pyrazine (B50134) ring, followed by reduction of the nitro group and subsequent cyclization. researchgate.net

Benzimidazoles: Benzimidazoles are another class of heterocyclic compounds with significant pharmacological importance. A common synthetic route involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. clockss.org Similar to quinoxaline synthesis, this compound can be reduced to its diamine derivative, which can then undergo cyclization with various reagents to yield functionalized benzimidazoles. clockss.org An alternative, indium-mediated method allows for the reductive intermolecular coupling of 2-nitroanilines with aromatic aldehydes to directly form benzimidazoles. clockss.org

Phenazines: In more complex syntheses, nitroaniline derivatives are used to build larger heterocyclic systems like phenazines. For instance, nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines can undergo a Buchwald–Hartwig coupling reaction with 1-bromo-2-nitrobenzene (B46134) derivatives. acs.org The resulting bis(2-nitrophenyl)amine (B107571) can then be reduced and oxidized in a tandem process to form the phenazine (B1670421) core. acs.org This methodology allows for the regioselective synthesis of phenazines with specific substitution patterns. acs.org

Synthetic Intermediate in Dye Chemistry Research

Azo dyes represent the largest class of synthetic colorants used across various industries. nih.gov Their synthesis is primarily based on a two-step diazotization and coupling reaction. nih.gov Nitroaniline derivatives, including this compound, are key intermediates in this process.

The synthesis of an azo dye begins with the diazotization of a primary aromatic amine, such as this compound. nih.govunb.ca This reaction, typically carried out in an acidic solution with sodium nitrite (B80452) at low temperatures (0–5 °C), converts the amino group into a highly reactive diazonium salt. unb.cakoreascience.kr

This diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative (the coupling component). nih.gov The ethoxy group on the this compound precursor can influence the final properties of the dye, such as its color, solubility, and fastness. vulcanchem.com The presence of the nitro group is also crucial as it acts as a strong electron-withdrawing group, which is a key feature in many disperse dyes designed for coloring synthetic fibers like polyester. orientjchem.org Researchers have synthesized various disperse dyes using substituted nitroanilines to achieve a wide range of colors and performance characteristics on fabrics. orientjchem.orgresearchgate.net

Precursor for Advanced Functional Materials Research (e.g., Non-Linear Optical Materials)

Organic compounds with significant second-order non-linear optical (NLO) properties are of great interest for applications in optical frequency conversion and high-speed information processing. vulcanchem.commdpi.com The design of these materials often focuses on molecules with a strong electron donor and a strong electron acceptor connected by a π-conjugated system.

Nitroaniline derivatives are classic examples of such "push-pull" systems, with the amino group acting as the donor and the nitro group as the acceptor. The molecular structure of this compound, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group, makes it a candidate for investigation in NLO materials research. vulcanchem.com The interaction between these groups creates a significant molecular dipole moment and hyperpolarizability (β), which are prerequisites for second-order NLO activity. mdpi.comgoogle.com

For a material to exhibit macroscopic NLO effects, the chromophores must be arranged in a non-centrosymmetric fashion in the bulk material. mdpi.comgoogle.com Research in this field involves incorporating NLO chromophores, which can be derived from molecules like this compound, into polymer backbones or crystal lattices in a way that ensures this non-centrosymmetric alignment. acs.org The specific placement of the ethoxy group can be used to fine-tune the electronic properties and influence the crystal packing of the final material, potentially leading to enhanced NLO performance.

Future Research Perspectives and Unexplored Methodologies

Development of Greener Synthetic Pathways

The synthesis of nitroaromatic compounds, including nitroanilines, has traditionally relied on methods that are often not environmentally benign. Future research should prioritize the development of greener synthetic routes to 3-Ethoxy-2-nitroaniline.

Current research into the synthesis of related nitroaniline derivatives has highlighted several promising green chemistry approaches. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of solvent-free or more environmentally friendly solvent systems like water or polyethylene (B3416737) glycol (PEG). mdpi.commdpi.com For instance, a novel procedure for the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines utilizes the alcohol as both a reagent and a solvent under basic conditions, which is a step towards a greener process. uj.edu.pl Another eco-friendly method involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, where water is the only byproduct. rsc.org Such methodologies could be adapted for the synthesis of this compound, potentially starting from 2-ethoxyaniline. Furthermore, the use of solid acid catalysts or biocatalysts could offer more sustainable alternatives to traditional acid-catalyzed nitration. mdpi.com

Advanced In-situ Spectroscopic Monitoring of Reactions

To optimize synthetic pathways and gain deeper mechanistic insights, the application of advanced in-situ spectroscopic monitoring techniques is crucial. Traditional offline analytical methods may not be suitable for reactions involving potentially unstable intermediates. jinsptech.com

Real-time monitoring using techniques such as in-situ Surface-Enhanced Raman Spectroscopy (SERS) and benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has been successfully employed for other chemical transformations, including nitration reactions. rsc.orgnih.govacs.org For example, SERS has been used to monitor the surface plasmon-induced nitration of aromatic rings in real-time. rsc.org Similarly, online spectroscopy has been vital in studying nitration reactions with unstable products, allowing for the determination of the optimal reaction endpoint and preventing product decomposition. jinsptech.com Applying these techniques to the synthesis of this compound would enable precise control over reaction parameters, leading to improved yields and purity.

Integrated Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental work offers a powerful tool for accelerating the discovery of new reactions and understanding their mechanisms. acs.orgwiley.com This integrated approach can be particularly valuable in exploring the chemistry of this compound.

Density Functional Theory (DFT) calculations, for instance, can be used to predict the reactivity of this compound and its derivatives, guiding the design of new synthetic transformations. dntb.gov.uaresearchgate.net Computational screening of virtual libraries of molecules can help identify promising candidates for specific applications, which can then be synthesized and tested experimentally. whiterose.ac.ukmdpi.com Such a combined approach has been successfully used to discover inhibitors for biological targets and to understand and predict the reactivities of complex organic molecules. acs.orgwhiterose.ac.uk For related nitroaniline compounds, computational studies have been used to investigate their nonlinear optical properties, demonstrating the predictive power of these methods. semanticscholar.org

Exploration of Novel Derivatization Chemistries and Synthetic Utility

The functional groups of this compound—the amino group, the nitro group, and the aromatic ring—offer multiple sites for derivatization, opening up possibilities for the synthesis of novel compounds with diverse applications.

The amino group can be acylated, alkylated, or used to form heterocyclic rings. For example, aminoacyl-p-nitroanilines are important for creating chromogenic protease substrates. beilstein-journals.org The nitro group can be reduced to an amino group, leading to the formation of diamine derivatives, which are precursors to various heterocyclic compounds, including quinoxalines and benzimidazoles. rsc.orgresearchgate.net The aromatic ring itself can undergo further substitution reactions. The development of novel derivatives of nitroanilines has led to compounds with potential applications as antitumor agents and for second-harmonic generation. nasa.govgoogle.com Exploring these derivatization pathways for this compound could lead to new materials and biologically active molecules. For instance, the synthesis of novel N-substituted pyrrole (B145914) derivatives has been achieved through an eco-friendly, solvent-free route involving various amines. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 3-Ethoxy-2-nitroaniline, and how do directing effects influence the reaction sequence?

- Methodological Answer : A common approach involves two steps: (1) introducing the ethoxy group to aniline derivatives via nucleophilic substitution or Ullmann coupling, followed by (2) nitration. For example, starting with 2-ethoxyaniline, nitration with mixed acid (HNO₃/H₂SO₄) at 0–5°C selectively introduces the nitro group at the ortho position due to the ethoxy group's meta-directing nature. Alternatively, nitration of 3-nitroaniline derivatives followed by ethoxylation may require careful control to avoid over-nitration or side reactions . Key Considerations :

- Order of substitution: Ethoxy groups (strongly meta-directing) guide nitration to specific positions.

- Protecting groups (e.g., acetylation of -NH₂) may stabilize intermediates during nitration.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR confirm substituent positions (e.g., ethoxy proton signals at δ 1.2–1.4 ppm for -CH₃ and δ 3.8–4.2 ppm for -OCH₂). Nitro groups deshield adjacent protons, shifting aromatic signals downfield .

- HPLC/GC-MS : Assess purity (>98%) and detect impurities like unreacted precursors or isomers.

- Melting Point : Compare experimental values (e.g., 110–115°C) with literature to verify consistency .

Advanced Research Questions

Q. How do electronic effects of the ethoxy and nitro groups influence the reactivity of this compound in further functionalization?

- Methodological Answer : The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, activating the ring toward electrophilic substitution at meta/para positions relative to itself. The nitro group (-NO₂) is electron-withdrawing, deactivating the ring and directing incoming electrophiles to positions ortho/para to itself. Competing directing effects necessitate computational modeling (e.g., DFT) to predict regioselectivity in reactions like halogenation or sulfonation. For example, bromination may occur at the position para to the nitro group if steric hindrance from the ethoxy group is minimized .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. To address this:

- Control Experiments : Synthesize derivatives under standardized conditions (e.g., anhydrous solvents, inert atmosphere).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₈H₁₀N₂O₃ for this compound) to rule out isomer contamination .

- X-ray Crystallography : Resolve ambiguous structures by determining crystal packing and bond angles .

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies (e.g., 40–75%) may stem from:

- Nitration Conditions : Temperature control (±2°C) critically affects selectivity; excess HNO₃ promotes byproducts like dinitro compounds.

- Catalyst Purity : Trace metals in catalysts (e.g., Fe in HCl) can alter reaction pathways.

Reproducibility Protocol :

Use freshly distilled solvents (e.g., dichloromethane) to avoid moisture.

Optimize stoichiometry via Design of Experiments (DoE) to identify key variables .

Experimental Design Considerations

Q. How can computational chemistry guide the optimization of this compound’s synthetic pathway?

- Methodological Answer : Tools like Gaussian or ORCA enable:

- Transition State Modeling : Predict activation energies for nitration or ethoxylation steps.

- Solvent Effect Simulations : Compare polar (DMSO) vs. non-polar (toluene) solvents on reaction rates.

Example: A simulated nitration pathway may reveal higher regioselectivity in acetic acid vs. sulfuric acid due to protonation differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.